6-amino-2-pyridin-2-yl-1H-pyrimidin-4-one
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Overview
Description
6-Amino-2-pyridin-2-yl-1H-pyrimidin-4-one is a heterocyclic aromatic organic compound characterized by the presence of both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-pyridin-2-yl-1H-pyrimidin-4-one typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the condensation reaction between 2-aminopyridine and a suitable carbonyl compound in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. Process optimization, including temperature control and reaction time, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-pyridin-2-yl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at different positions on the pyrimidine ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, 6-amino-2-pyridin-2-yl-1H-pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. It may be used in the synthesis of pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6-amino-2-pyridin-2-yl-1H-pyrimidin-4-one exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
2-Amino-6-(2-pyridin-2-yl)pyrimidin-4-one
2-(6-Amino-4-oxo-1H-pyrimidin-2-yl)acetamide
2-(6-amino-4-oxo-1H-pyrimidin-2-yl)acetamide
Uniqueness: 6-Amino-2-pyridin-2-yl-1H-pyrimidin-4-one is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-amino-2-pyridin-2-yl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-7-5-8(14)13-9(12-7)6-3-1-2-4-11-6/h1-5H,(H3,10,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIITTLXUIDKLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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